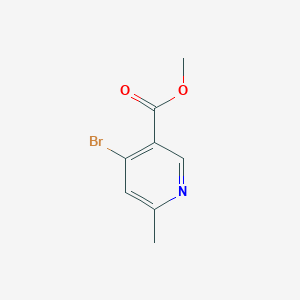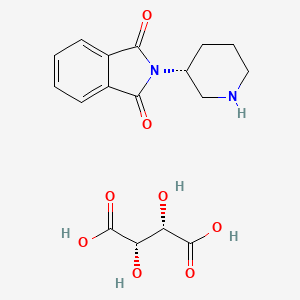
4-Bromo-2-fluoro-5-nitrobenzonitrile
Overview
Description
4-Bromo-2-fluoro-5-nitrobenzonitrile: is an organic compound with the molecular formula C7H2BrFN2O2 . It is a derivative of benzonitrile, featuring bromine, fluorine, and nitro substituents on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 4-Bromo-2-fluoro-5-nitrobenzonitrile typically begins with commercially available 4-bromo-2-fluorobenzonitrile.
Nitration Reaction: The nitration of 4-bromo-2-fluorobenzonitrile is carried out using a mixture of concentrated sulfuric acid and nitric acid.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound with high purity.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale nitration reactions using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance safety and efficiency in industrial settings .
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Aromatic Substitution: Due to the presence of electron-withdrawing groups (nitro and nitrile), 4-Bromo-2-fluoro-5-nitrobenzonitrile undergoes nucleophilic aromatic substitution reactions.
Coupling Reactions: The bromine substituent allows for palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Sodium methoxide in methanol, reflux conditions.
Reduction: Iron powder and hydrochloric acid, room temperature.
Coupling Reactions: Palladium catalyst, boronic acid, base (e.g., potassium carbonate), and solvent (e.g., toluene), elevated temperature.
Major Products:
Aminobenzonitriles: From reduction of the nitro group.
Biaryl Compounds: From coupling reactions.
Scientific Research Applications
Chemistry: 4-Bromo-2-fluoro-5-nitrobenzonitrile is used as a building block in the synthesis of various heterocyclic compounds and pharmaceuticals. Its reactivity towards nucleophiles makes it valuable in organic synthesis .
Biology and Medicine: The compound can be used in the development of biologically active molecules, including potential drug candidates. Its derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties .
Industry: In the materials science field, this compound is used in the synthesis of liquid crystals and other advanced materials. Its unique substituents contribute to the desired physical properties of these materials .
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluoro-5-nitrobenzonitrile primarily involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The electron-withdrawing nitro and nitrile groups activate the aromatic ring towards nucleophilic attack, facilitating substitution reactions. Additionally, the bromine substituent allows for palladium-catalyzed coupling reactions, enabling the formation of complex biaryl structures .
Comparison with Similar Compounds
2-Fluoro-5-nitrobenzonitrile: Similar structure but lacks the bromine substituent.
4-Fluoro-2-methyl-5-nitrobenzonitrile: Similar structure with a methyl group instead of bromine.
4-Bromo-2-fluorobenzonitrile: Lacks the nitro group, making it less reactive towards nucleophiles.
Uniqueness: 4-Bromo-2-fluoro-5-nitrobenzonitrile is unique due to the combination of bromine, fluorine, and nitro substituents on the benzene ring. This combination enhances its reactivity and makes it a versatile intermediate in organic synthesis. The presence of multiple electron-withdrawing groups increases its susceptibility to nucleophilic aromatic substitution, making it valuable for the synthesis of complex molecules .
Properties
IUPAC Name |
4-bromo-2-fluoro-5-nitrobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrFN2O2/c8-5-2-6(9)4(3-10)1-7(5)11(12)13/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDJYVCDRJPTJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])Br)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50696917 | |
| Record name | 4-Bromo-2-fluoro-5-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50696917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893615-25-3 | |
| Record name | 4-Bromo-2-fluoro-5-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50696917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-n-boc-amino-1-[2-amino-1-(3-amino-phenyl)-ethyl]-pyrrolidine](/img/structure/B3030291.png)
![3-n-boc-amino-1-[2-amino-1-(4-bromo-phenyl)-ethyl]-pyrrolidine](/img/structure/B3030292.png)

![7-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine](/img/structure/B3030297.png)



![(4-Oxo-4H-benzo[e][1,3]oxazin-3-yl)-acetic acid](/img/structure/B3030304.png)





